N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide
Overview
Description
“N-{4-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide” is a complex organic compound. It likely contains a furamide group (a furan ring attached to an amide group), a phenyl group (a benzene ring), and a pyridinylamino group (a pyridine ring attached to an amino group) .
Synthesis Analysis
The synthesis of similar compounds often involves various organic chemistry reactions, such as condensation, substitution, or coupling reactions . The exact synthesis process would depend on the starting materials and the desired isomer of the product.Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis, the furan ring might participate in electrophilic aromatic substitution, and the pyridine ring might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as their solubility, melting point, boiling point, and reactivity, can be determined using various analytical techniques .Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Mode of Action
Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors . These studies can provide insights into how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Future Directions
The future research directions for similar compounds could involve exploring their potential uses in various fields, such as medicine, materials science, or environmental science. This could involve studying their biological activity, their physical properties, or their reactivity under various conditions .
properties
IUPAC Name |
N-[4-(pyridin-4-ylcarbamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-16(19-14-7-9-18-10-8-14)12-3-5-13(6-4-12)20-17(22)15-2-1-11-23-15/h1-11H,(H,20,22)(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNUTAJUOQIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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